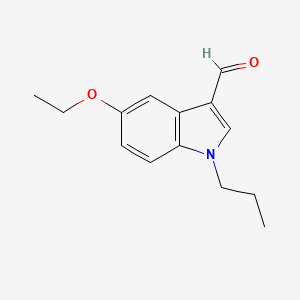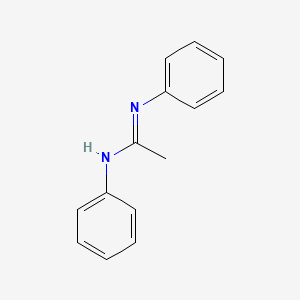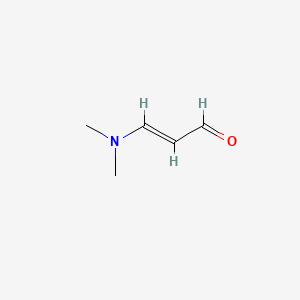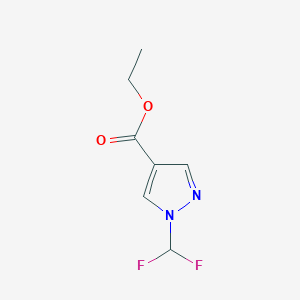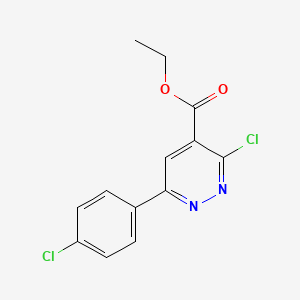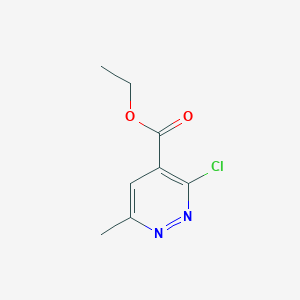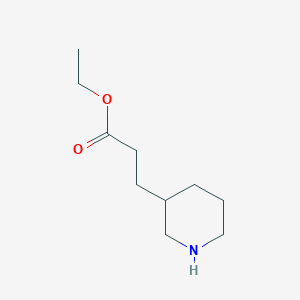![molecular formula C7H10O2 B3021092 2-Oxabicyclo[4.2.0]octan-7-one CAS No. 31996-72-2](/img/structure/B3021092.png)
2-Oxabicyclo[4.2.0]octan-7-one
Übersicht
Beschreibung
2-Oxabicyclo[4.2.0]octan-7-one is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
2-Oxabicyclo[4.2.0]octan-7-one has been utilized in various synthesis and structural study applications. Kirmse and Mönch (1992) demonstrated its preparation and used it to study the properties of 2-oxabicyclo[3.2.1]oct-7-yl cations, highlighting its significance in understanding conformational effects and participation in chemical structures (Kirmse & Mönch, 1992). Additionally, research by Kovács et al. (1962) focused on the preparation of cis and trans modifications of this compound, proving their structures through spectrum investigations and derivative synthesis (Kovács et al., 1962).
Biological Relevance and Synthesis of Natural Products
Ievlev et al. (2016) highlighted the oxabicyclo[3.2.1]octane framework's key role in biologically important compounds, such as insect pheromones and plant growth regulators. This research underscores its utility in synthesizing oxygen heterocyclic natural molecules, including pyran or furan series (Ievlev et al., 2016). Furthermore, the work of Shimo et al. (1984) in generating new 2H-oxocin-2-ones from chlorinated 2-oxabicyclo[4.2.0]oct-4-en-3-ones, offers a unique perspective on the preparation of a monocyclic oxacyclooctatrienone system (Shimo et al., 1984).
Advanced Organic Chemistry Applications
Research by Nichols (2003) explored the cationic iodocyclization of 2-cyclohexenemethanol derivatives to form 7-oxabicyclo[4.2.0]octane, highlighting its role in advanced organic chemistry applications (Nichols, 2003). Avenoza et al. (2010) also delved into the synthesis of cyclobutane amino acid analogues of furanomycin, utilizing the 2-oxabicyclo[4.2.0]octane core, which is found in many biologically active natural products (Avenoza et al., 2010).
Wirkmechanismus
The mechanism of action in the synthesis of 2-Oxabicyclo[4.2.0]octan-7-one involves a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which is suggested to interconvert between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .
Safety and Hazards
The safety data sheet for 7-Azabicyclo[4.2.0]octan-8-one, a related compound, indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if feeling unwell .
Zukünftige Richtungen
The future directions for the study of 2-Oxabicyclo[4.2.0]octan-7-one could involve further exploration of the synthesis process, particularly the use of the rhodium (I) complex as a catalyst . Additionally, the potential bioactivity of this compound could be explored, as suggested by a study on 2-Oxabicyclo[2.2.2]octane, a new bioisostere of the phenyl ring .
Eigenschaften
IUPAC Name |
2-oxabicyclo[4.2.0]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-4-7-5(6)2-1-3-9-7/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAFSLVZGWLORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC2=O)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



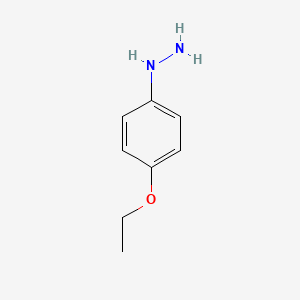
![3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3021013.png)
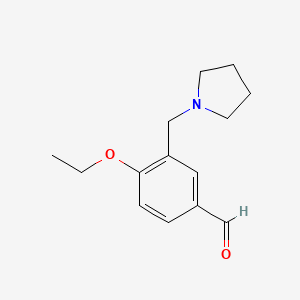
![1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B3021015.png)
